6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12INO |
|---|---|
Molecular Weight |
313.13 g/mol |
IUPAC Name |
6-ethyl-3-iodo-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12INO/c1-3-8-4-5-10-9(6-8)12(15)11(13)7(2)14-10/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
ZQGACJLFUUVTMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)I)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Ethyl 3 Iodo 2 Methylquinolin 4 1h One
Retrosynthetic Analysis of the 6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one Core
A retrosynthetic analysis of the target molecule reveals several plausible disconnection points, primarily centered around established quinoline (B57606) synthesis methods. The most logical approach involves disconnecting the quinolinone ring system first, followed by the removal of the iodo group.
A primary disconnection (Disconnect 1) across the N1-C2 and C4-C4a bonds points towards a substituted aniline (B41778) and a β-dicarbonyl compound as key precursors. This strategy aligns with well-known cyclization reactions for quinolinone synthesis. Specifically, the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester, is a highly effective method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4(1H)-ones). wikipedia.orggoogle.com In this case, the precursors would be 4-ethylaniline (B1216643) and ethyl acetoacetate (B1235776) . The 4-ethylaniline provides the benzene (B151609) ring and the C6-ethyl group, while ethyl acetoacetate provides the atoms for the pyridinone ring, including the C2-methyl group.
A second key disconnection (Disconnect 2) involves the C-I bond at the C3 position. Halogenation of the pre-formed quinolinone core is a common and effective strategy. Therefore, the immediate precursor to the final product is envisioned as 6-ethyl-2-methylquinolin-4(1H)-one . This intermediate would then undergo a regioselective iodination reaction to introduce the iodine atom at the C3 position. The C3 position of the quinolin-4(1H)-one ring is activated towards electrophilic substitution, making this a feasible transformation. rsc.org
Figure 1: Retrosynthetic analysis of this compound ```mermaid graph TD A["this compound"] -->|Disconnect 2: C-I Bond Formation (Iodination)| B["6-Ethyl-2-methylquinolin-4(1H)-one"]; B -->|Disconnect 1: Conrad-Limpach Cyclization| C["4-Ethylaniline + Ethyl acetoacetate"];
Alternative strategies, such as the Camps cyclization, could also be considered. The Camps reaction utilizes an o-acylaminoacetophenone, which upon treatment with a base, cyclizes to form a hydroxyquinoline. quora.comFor the target molecule, this would involve the cyclization of an appropriately substituted N-(2-acetyl-5-ethylphenyl)acetamide. However, the Conrad-Limpach approach is often more direct for the synthesis of 2-methyl-4-quinolones.
wikipedia.orggoogle.com
Precursor Synthesis and Functionalization Approaches
The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors. This section details the synthesis of the required ethyl-substituted aniline and the strategy for incorporating the C2-methyl group.
The primary precursor required for the quinolinone core is 4-ethylaniline. This compound can be synthesized from benzene through a two-step sequence involving Friedel-Crafts acylation followed by reduction.
Friedel-Crafts Acylation: Benzene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce acetophenone. It is important to note that direct Friedel-Crafts alkylation of aniline is problematic as the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. quora.comquora.comTherefore, the ethyl group is typically introduced onto the benzene ring prior to the formation of the aniline. A common route starts with the Friedel-Crafts acylation of benzene to form acetophenone, which is then nitrated. The resulting m-nitroacetophenone can be reduced to 3-aminoacetophenone, which is not the desired isomer. A more direct route to 4-ethylaniline starts from benzene.
Reduction: The carbonyl group of the resulting ethylbenzene (B125841) can be nitrated, followed by reduction of the nitro group to an amine. A more common laboratory and industrial synthesis involves the acylation of benzene to acetophenone, followed by reduction of the ketone to an ethyl group (e.g., via Clemmensen or Wolff-Kishner reduction) to form ethylbenzene. Subsequent nitration of ethylbenzene, which is an ortho-, para-director, yields a mixture of 2-nitroethylbenzene and 4-nitroethylbenzene. The para-isomer can be separated and then reduced to 4-ethylaniline. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Sn/HCl or Fe/HCl).
quora.comchegg.com
A plausible synthetic route from benzene to 4-ethylaniline is outlined below:
Step 1: Friedel-Crafts Acylation: Benzene reacts with acetyl chloride and AlCl₃ to form acetophenone.
Step 2: Clemmensen Reduction: Acetophenone is reduced with Zn(Hg) and concentrated HCl to yield ethylbenzene.
Step 3: Nitration: Ethylbenzene is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to give a mixture of ortho and para isomers, with the para isomer being the major product.
Step 4: Reduction of Nitro Group: The separated 4-nitroethylbenzene is reduced using a reducing agent like H₂ over a palladium catalyst to afford 4-ethylaniline.
chegg.com
Alternatively, 4-ethylaniline is commercially available, which is often the most practical option for laboratory-scale synthesis.
chemicalbook.com
The introduction of the methyl group at the C2 position of the quinolinone ring is typically achieved through the choice of the three-carbon component in the cyclization reaction.
Conrad-Limpach Synthesis: As outlined in the retrosynthetic analysis, the reaction of 4-ethylaniline with ethyl acetoacetate is a highly effective method. wikipedia.orggoogle.comThe reaction proceeds in two stages. First, the aniline and the β-ketoester are condensed, typically under acidic or mild thermal conditions, to form an enamine intermediate (ethyl 3-(4-ethylanilino)but-2-enoate). In the second stage, this intermediate is heated to high temperatures (often in a high-boiling solvent like mineral oil or Dowtherm A) to effect a thermal cyclization, which, after tautomerization, yields 6-ethyl-2-methylquinolin-4(1H)-one.
nih.gov
Camps Cyclization: An alternative approach is the Camps cyclization, which involves the intramolecular cyclization of an o-acylaminoacetophenone. quora.comTo obtain a 2-methylquinolinone via this route, one would need to synthesize N-(5-ethyl-2-propionylphenyl)acetamide. This precursor is generally more complex to prepare than the starting materials for the Conrad-Limpach synthesis.
Given its straightforward nature and the ready availability of the starting materials, the Conrad-Limpach synthesis is the preferred method for constructing the 6-ethyl-2-methylquinolin-4(1H)-one core.
A representative reaction scheme for the synthesis of the quinolinone precursor is shown below:
**Scheme 1: Synthesis of 6-ethyl-2-methylquinolin-4(1H)-one via Conrad-Limpach Synthesis**
[Image of 4-ethylaniline reacting with ethyl acetoacetate in a two-step process: 1) condensation to form an enamine, 2) thermal cyclization to form 6-ethyl-2-methylquinolin-4(1H)-one]
Step Reactants Reagents/Conditions Product Typical Yield 1 4-Ethylaniline, Ethyl acetoacetate Toluene, reflux Ethyl 3-(4-ethylanilino)but-2-enoate ~85-95% 2 Ethyl 3-(4-ethylanilino)but-2-enoate Mineral oil or Dowtherm A, ~250 °C 6-Ethyl-2-methylquinolin-4(1H)-one ~70-90% Table data is representative and based on similar reported Conrad-Limpach syntheses. nih.gov
C3-Iodination Reactions in Quinolin-4(1H)-one Synthesis
The final step in the synthesis of the target molecule is the regioselective iodination of the 6-ethyl-2-methylquinolin-4(1H)-one precursor at the C3 position. The electron-rich nature of the enaminone-like system in the pyridinone ring facilitates electrophilic substitution at this position.
Direct iodination of the quinolinone core can be achieved using various iodinating agents. N-Iodosuccinimide (NIS) is a particularly effective and commonly used reagent for this transformation due to its mild nature and ease of handling. The reaction is often catalyzed by an acid, which activates the NIS, making it a more potent electrophile.
The proposed mechanism for the electrophilic iodination with NIS in the presence of an acid catalyst (e.g., trifluoroacetic acid, TFA) involves the following steps:
Activation of NIS: The acid protonates the carbonyl oxygen of NIS, which increases the electrophilicity of the iodine atom.
Electrophilic Attack: The electron-rich C3 position of the quinolin-4(1H)-one attacks the electrophilic iodine of the activated NIS. This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate.
Deprotonation: A base (which can be the conjugate base of the acid catalyst or another weak base in the reaction mixture) removes the proton from the C3 position, restoring the aromaticity of the heterocyclic ring and yielding the 3-iodo-quinolin-4(1H)-one product.
**Scheme 2: Plausible Mechanism for NIS-mediated C3-Iodination of a Quinolinone**
[Image depicting the mechanism of electrophilic iodination of a quinolinone with NIS and an acid catalyst, showing activation of NIS, electrophilic attack at C3, and deprotonation.]
In some cases, particularly with certain oxidants and iodine sources, a radical-based mechanism for C3 iodination has also been proposed. rsc.orgThis involves the generation of an iodine radical, which then adds to the C3 position. However, for reactions employing NIS, especially under acidic conditions, an electrophilic aromatic substitution pathway is generally considered to be the predominant mechanism.
The efficiency and selectivity of the C3-iodination reaction can be influenced by several factors, and optimization of these conditions is crucial for achieving high yields of the desired product.
Iodinating Agent: While molecular iodine (I₂) can be used, it is less reactive and may require an oxidizing agent. NIS is often preferred for its higher reactivity and selectivity. Other reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) or hypervalent iodine reagents can also be employed.
Solvent: The choice of solvent can significantly impact the reaction. Common solvents for NIS iodination include acetonitrile (B52724) (CH₃CN), dichloromethane (B109758) (DCM), and trifluoroacetic acid (TFA). Acetonitrile is a versatile solvent for these reactions, while using TFA as the solvent can both catalyze and facilitate the reaction.
Catalyst: As discussed, acid catalysts are frequently used to activate NIS. Trifluoroacetic acid is a common choice, used in either catalytic amounts or as the solvent. Other Lewis acids or Brønsted acids can also be effective.
Temperature: Iodination reactions with NIS are often carried out at room temperature, which is advantageous for substrates with sensitive functional groups. In some cases, gentle heating may be required to increase the reaction rate, but higher temperatures can sometimes lead to side reactions or decreased selectivity.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate and the specific conditions employed. Progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
A summary of typical conditions for the C3-iodination of quinolones is presented in the table below.
Iodinating Agent Catalyst/Additive Solvent Temperature Typical Yields Reference N-Iodosuccinimide (NIS) Trifluoroacetic acid (catalytic) Acetonitrile Room Temp. Good to Excellent N-Iodosuccinimide (NIS) None Trifluoroacetic acid Room Temp. Good to Excellent KI / PIDA None Methanol Room Temp. Excellent NaI / K₂S₂O₈ Ce(NO₃)₃·6H₂O Dichloroethane 130 °C Moderate rsc.org PIDA = Phenyliodine diacetate
For the synthesis of This compound , a likely effective method would involve reacting the 6-ethyl-2-methylquinolin-4(1H)-one precursor with N-iodosuccinimide in acetonitrile with a catalytic amount of trifluoroacetic acid at room temperature. This approach offers mild conditions and high selectivity for the desired C3-iodinated product.
Table of Compounds
Compound Name Structure This compound [Chemical structure of this compound] 4-Ethylaniline [Chemical structure of 4-Ethylaniline] Ethyl acetoacetate [Chemical structure of Ethyl acetoacetate] 6-Ethyl-2-methylquinolin-4(1H)-one [Chemical structure of 6-Ethyl-2-methylquinolin-4(1H)-one] N-Iodosuccinimide (NIS) [Chemical structure of N-Iodosuccinimide] Trifluoroacetic acid (TFA) [Chemical structure of Trifluoroacetic acid] Phenyliodine diacetate (PIDA) [Chemical structure of Phenyliodine diacetate] Cerium(III) nitrate (B79036) hexahydrate [Chemical formula of Cerium(III) nitrate hexahydrate] Potassium persulfate [Chemical formula of Potassium persulfate]
Cyclization and Ring-Forming Reactions to Establish the Quinolin-4(1H)-one System
The formation of the quinolin-4(1H)-one skeleton is achievable through several classical name reactions that involve the cyclization of aniline precursors with 1,3-dicarbonyl compounds or their equivalents. These methods, while foundational, often require harsh reaction conditions.
The Conrad-Limpach synthesis is a classical and direct method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4(1H)-ones) by condensing anilines with β-ketoesters. wikipedia.org The reaction typically proceeds in two stages: an initial acid- or base-catalyzed condensation to form an enamine intermediate (a Schiff base), followed by a high-temperature thermal cyclization to form the quinolone ring. wikipedia.orgnih.gov
For the synthesis of the 6-ethyl-2-methylquinolin-4(1H)-one precursor, the Conrad-Limpach reaction would involve the condensation of 4-ethylaniline with ethyl acetoacetate. The initial reaction forms the ethyl 3-((4-ethylphenyl)amino)but-2-enoate intermediate. Subsequent thermal cyclization, traditionally carried out at temperatures around 250 °C in a high-boiling inert solvent like mineral oil or Dowtherm A, promotes the ring closure and elimination of ethanol (B145695) to yield the desired quinolone core. wikipedia.orgnih.gov The use of high-boiling solvents has been shown to significantly improve reaction yields compared to solvent-free conditions. wikipedia.org
Once the 6-ethyl-2-methylquinolin-4(1H)-one scaffold is formed, the final step is the introduction of iodine at the C3 position. This is typically achieved through electrophilic iodination. Reagents such as iodine (I₂) in an aqueous dioxane solution can be used to effectively iodinate the electron-rich C3 position of the quinolone ring. researchgate.net
Table 1: Conrad-Limpach Strategy for the Precursor Synthesis
| Starting Material 1 | Starting Material 2 | Intermediate | Product (Precursor) |
| 4-Ethylaniline | Ethyl acetoacetate | Ethyl 3-((4-ethylphenyl)amino)but-2-enoate | 6-Ethyl-2-methylquinolin-4(1H)-one |
Alternative Cyclization Pathways for 4(1H)-Quinolones
Several other classical methods provide alternative routes to the quinolin-4(1H)-one system, each with its own advantages and substrate scope. nih.gov
Gould-Jacobs Reaction: This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME). mdpi.com For the target molecule, 4-ethylaniline would be reacted with EMME, followed by thermal cyclization of the resulting intermediate. This cyclization yields a 4-hydroxyquinoline-3-carboxylate ester. Subsequent saponification to the carboxylic acid and thermal decarboxylation would produce the 6-ethylquinolin-4(1H)-one core, which would then require C2-methylation and C3-iodination in separate steps. mdpi.com
Camps Cyclization: The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base. nih.gov To apply this to the target structure, one would need to prepare N-(2-acetyl-5-ethylphenyl)acetamide. Treatment of this precursor with an aqueous base would lead to the formation of 6-ethyl-2-methylquinolin-4(1H)-one.
Reductive Cyclization of 2'-Nitrochalcones: A more modern alternative involves the reductive cyclization of 2'-nitrochalcones. mdpi.com This method can be particularly useful for synthesizing 2-aryl-4-quinolones. For the specific target, a precursor like (E)-1-(2-nitrophenyl)prop-2-en-1-one substituted with an ethyl group on the aniline ring could theoretically be cyclized, though this pathway is less direct for a C2-methyl substituent. The reaction often uses carbon monoxide as a reactant with palladium or ruthenium catalysts. mdpi.com
Table 2: Comparison of Starting Materials for Alternative Cyclizations
| Method | Aniline Derivative | Carbonyl/Acyl Partner | Key Steps |
| Gould-Jacobs | 4-Ethylaniline | Diethyl ethoxymethylenemalonate | Cyclization, Saponification, Decarboxylation |
| Camps Cyclization | 4-Ethylaniline | Diketene (to form acetoacetanilide) | Acylation, Base-catalyzed Cyclization |
| Reductive Cyclization | 2'-Nitrochalcone derivative | (Not applicable) | Reduction of nitro group, Cyclization |
Advanced Catalytic Methods in the Synthesis of this compound
Modern synthetic chemistry has introduced catalytic methods that often provide milder reaction conditions, broader functional group tolerance, and improved efficiency over classical techniques. ias.ac.in
Transition metals, particularly palladium, have become powerful tools for constructing complex heterocyclic scaffolds like quinolines. ias.ac.inresearchgate.net
Palladium-Catalyzed Carbonylative Annulation: One prominent method is the palladium-catalyzed reaction of 2-iodoanilines with terminal alkynes under a carbon monoxide atmosphere. mdpi.com To synthesize the core of the target molecule, 4-ethyl-2-iodoaniline (B6329053) could be coupled with propyne (B1212725) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂). This reaction constructs the quinolin-4(1H)-one ring in a single, convergent step. mdpi.com
C-H Activation/Functionalization: More recent advances focus on the direct C-H functionalization of anilines, which avoids the need for pre-halogenated starting materials. acs.org While many methods focus on C2-functionalization, specific catalytic systems have been developed for C4-alkylation of pre-formed quinoline rings. acs.org For instance, cobalt-catalyzed C4-alkylation of quinolines has been reported. acs.org A strategy could involve synthesizing 6-ethyl-2-methylquinoline (B15337663) and then using a directed oxidation to form the 4-quinolone, though this is a more circuitous route.
The principles of green chemistry aim to reduce the environmental impact of chemical synthesis by using less hazardous solvents, renewable starting materials, and energy-efficient processes. acs.orgresearchgate.net These principles have been applied to classical quinoline syntheses.
Microwave-Assisted Synthesis: The high temperatures required for reactions like the Conrad-Limpach cyclization can be achieved efficiently using microwave irradiation. researchgate.net This technique often leads to dramatically reduced reaction times and can sometimes be performed under solvent-free conditions, increasing the atom economy and reducing waste. researchgate.nettandfonline.com
Use of Greener Solvents: Traditional high-boiling organic solvents can be replaced with more environmentally benign alternatives. Water has been successfully used as a solvent for some quinoline syntheses, such as p-TSA catalyzed one-pot reactions to form quinoline derivatives. tandfonline.com Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea), have also emerged as effective and recyclable media for quinoline synthesis. tandfonline.com
Recyclable Catalysts: The use of heterogeneous or recyclable catalysts aligns with green chemistry principles. For example, titanium dioxide nanoparticles (TiO₂-NPs) have been used as a recyclable catalyst for the synthesis of quinolinone derivatives in aqueous media. tandfonline.com
Table 3: Overview of Green Synthetic Approaches for Quinolinone Synthesis
| Approach | Technique/Medium | Example Application | Advantages |
| Energy Efficiency | Microwave Irradiation | Friedländer or Conrad-Limpach Cyclization | Reduced reaction time, solvent-free potential. researchgate.net |
| Alternative Solvents | Water | p-TSA catalyzed one-pot synthesis | Environmentally benign, low cost. tandfonline.com |
| Alternative Solvents | Deep Eutectic Solvents (DES) | Friedländer Reaction | Recyclable, non-toxic, effective medium. tandfonline.com |
| Catalysis | Heterogeneous Catalysts (e.g., TiO₂-NPs) | Multi-component quinolinone synthesis | Recyclable, mild conditions, high yield. tandfonline.com |
Chemical Reactivity and Mechanistic Investigations of 6 Ethyl 3 Iodo 2 Methylquinolin 4 1h One
Reactions Involving the C3-Iodo Functionality
The carbon-iodine bond at the C3 position is the most reactive site for many synthetic transformations, serving as a linchpin for introducing molecular diversity. This reactivity stems from the relative weakness of the C-I bond and the ability of iodine to act as an excellent leaving group in various reaction manifolds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
The C3-iodo group of the quinolinone core is highly susceptible to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. nih.gov The high reactivity of the aryl-iodo bond towards oxidative addition with palladium(0) complexes makes it a preferred site for such transformations. nih.gov
The Suzuki reaction involves the coupling of the 3-iodoquinolone with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups at the C3 position. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. harvard.educommonorganicchemistry.com
The Heck reaction provides a method for the arylation or vinylation of the C3 position by coupling the 3-iodoquinolone with an alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out with a palladium catalyst and a base. wikipedia.org Studies on related 3-iodo-4-quinolones have shown that this reaction is efficient for synthesizing C3-styryl quinolones. thieme-connect.comresearchgate.net The mechanism proceeds via oxidative addition of palladium to the C-I bond, followed by insertion of the alkene, a β-hydride elimination, and reductive elimination. wikipedia.org The presence of an N-protecting group on the quinolone nitrogen can be beneficial for the efficiency of the Heck reaction. thieme-connect.comresearchgate.net
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Base/Solvent | Product at C3 |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / DMF | Phenyl |
| Suzuki | 2-Thienylboronic acid | Pd₂(dba)₃, XPhos / K₃PO₄ / Dioxane-H₂O | 2-Thienyl |
| Heck | Styrene (B11656) | Pd(OAc)₂ / Et₃N / NMP | (E)-Styryl |
| Heck | Butyl acrylate | Pd(PPh₃)₄, PPh₃ / Et₃N / NMP | (E)-Butyl acrylate |
Nucleophilic Aromatic Substitution at C3
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for replacing the iodo group at the C3 position. wikipedia.org In this reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing the iodide leaving group. byjus.commasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.
The reactivity of the quinolinone ring towards SNAr is enhanced by the presence of the electron-withdrawing carbonyl group at C4, which helps to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to introduce new functional groups at the C3 position. For instance, related 4-chloroquinolones readily undergo substitution with thiols and amines. mdpi.com While chlorine is a common leaving group in SNAr, the highly polarizable and weaker C-I bond makes the 3-iodo derivative an even more reactive substrate for this transformation.
Radical Reactions of the C3-Iodine
The carbon-iodine bond can undergo homolytic cleavage under thermal or photochemical conditions, or through single-electron transfer (SET) processes, to generate a C3-centered quinolonyl radical. nih.govnih.gov This highly reactive intermediate can participate in a variety of radical-mediated transformations.
One common reaction is the reduction of the aryl iodide to the corresponding C-H bond using a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor such as tributyltin hydride (Bu₃SnH). libretexts.org The process involves a radical chain mechanism. libretexts.orguchicago.edu
Furthermore, the generated quinolonyl radical can be trapped by various radical acceptors. For example, it can add to alkenes or alkynes to form new carbon-carbon bonds. These reactions often require a radical initiator and can lead to complex molecular structures. The use of diaryliodonium(III) salts in radical reactions has also been explored, showcasing the versatility of iodine-based reagents in generating and reacting with radical species. frontiersin.org
Reactivity of the C6-Ethyl and C2-Methyl Substituents
The alkyl groups at the C2 and C6 positions, while generally less reactive than the C3-iodo functionality, offer additional sites for chemical modification, primarily through C-H functionalization or oxidation/reduction pathways.
C-H Functionalization Strategies on Alkyl Chains
Direct C-H functionalization of the ethyl and methyl groups represents a modern and atom-economical approach to modifying the quinolone scaffold. mdpi.com The methyl group at C2 and the benzylic methylene (B1212753) group of the C6-ethyl substituent are potential sites for such transformations.
Deprotonation of the C2-methyl group can be achieved using a strong base like butyllithium, often requiring an additive such as TMEDA (tetramethylethylenediamine) to facilitate the reaction. thieme-connect.de The resulting anion can then be quenched with various electrophiles to introduce new functional groups. The benzylic protons on the C6-ethyl group are also susceptible to deprotonation due to the stabilizing effect of the adjacent aromatic ring, allowing for similar functionalization strategies.
Oxidation and Reduction Pathways
The alkyl substituents can be targeted for oxidation reactions. The benzylic positions of both the C2-methyl and C6-ethyl groups are susceptible to oxidation to form aldehydes, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. youtube.com For example, oxidation of a methyl group on a quinoline (B57606) ring to a carboxylic acid can be achieved, although care must be taken to avoid oxidation of the quinoline core itself. youtube.com Reagents like selenium dioxide have been used to oxidize methyl groups on quinolinones to the corresponding carbaldehydes. thieme-connect.de
Table 2: Potential Oxidation Reactions of Alkyl Substituents
| Substituent | Reagent | Product |
|---|---|---|
| C2-Methyl | SeO₂ | 2-Formyl |
| C2-Methyl | Hot KMnO₄ | 2-Carboxylic acid |
| C6-Ethyl | CrO₃ | 6-Acetyl |
| C6-Ethyl | Hot KMnO₄ | 6-Carboxylic acid |
The reduction of the ethyl and methyl groups is generally not a facile process as alkyl C-H and C-C bonds are strong and unreactive towards common reducing agents. However, if the alkyl groups were to be first oxidized to carbonyl functionalities (e.g., acetyl or formyl groups), these could then be readily reduced to the corresponding alcohols using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. The quinolone core itself can be susceptible to reduction under certain conditions, for example, catalytic hydrogenation can reduce the heterocyclic ring. preprints.org
Reactivity of the Quinolin-4(1H)-one Heterocyclic Core
The chemical nature of 6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one is largely defined by the quinolin-4(1H)-one nucleus. This core structure consists of a benzene (B151609) ring fused to a pyridinone ring. The electron-withdrawing nature of the carbonyl group and the nitrogen atom deactivates the pyridinone ring towards electrophilic attack, while the benzene portion remains more susceptible to such reactions. The reactivity is further modulated by the specific substituents: a methyl group at C2, an iodine atom at C3, and an ethyl group at C6.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic Aromatic Substitution (EAS) on the quinoline scaffold generally occurs on the benzene ring due to its higher electron density compared to the electron-deficient pyridinone ring. quimicaorganica.orgreddit.comyoutube.com The outcome of such substitutions on this compound is directed by the combined influence of the existing substituents.
The primary directing groups on the carbocyclic ring are the activating ethyl group at the C6 position and the deactivating effect of the fused heterocyclic system. The ethyl group, being an alkyl group, is an ortho, para-director, tending to direct incoming electrophiles to the C5 and C7 positions. libretexts.org Conversely, in quinoline itself, electrophilic attack typically yields a mixture of 5- and 8-substituted products. quimicaorganica.orguop.edu.pk
For this compound, the C5 and C7 positions are ortho and para to the C6-ethyl group, respectively. The C8 position is sterically hindered by the adjacent heterocyclic ring fusion, and the C5 position is also influenced by the peri-interaction with the C4-carbonyl group. Therefore, electrophilic substitution is predicted to occur preferentially at the C5 and C7 positions, influenced by the activating effect of the ethyl group. The stability of the resulting cationic intermediate (the sigma complex or arenium ion) is a crucial factor, with resonance structures that preserve the aromaticity of the pyridine (B92270) ring being more stable. quimicaorganica.orguci.edu
Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution
| Substituent/Group | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |
| Ethyl Group | C6 | Activating (Inductive) | Ortho, Para | C5, C7 |
| Fused Pyridinone Ring | - | Deactivating (Inductive) | Meta-directing effect on the benzene ring | C5, C7 |
Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and sulfonation (using fuming sulfuric acid), which under vigorous conditions would lead to substitution on the benzene ring. uop.edu.pk
Reactions at the Carbonyl Group (C4)
The C4 carbonyl group is a key reactive site in the quinolin-4(1H)-one system. The polarization of the carbon-oxygen double bond renders the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This leads to nucleophilic addition reactions, forming a tetrahedral intermediate. libretexts.org
A common transformation is the reduction of the carbonyl group. For instance, treatment of related 2,3-dihydroquinolin-4(1H)-ones with sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, yielding the corresponding 4-hydroxytetrahydroquinoline. mdpi.com
Another significant reaction involves the conversion of the 4-oxo group into other functional groups. The tautomeric form, 4-hydroxyquinoline, can be converted into 4-chloroquinoline (B167314) derivatives using reagents like phosphorus oxychloride. researchgate.netmdpi.com These 4-chloro intermediates are valuable synthons for subsequent nucleophilic substitution reactions, allowing the introduction of various nucleophiles (e.g., amines, thiols) at the C4 position. mdpi.com
Table 2: Representative Reactions at the C4-Carbonyl Position
| Reaction Type | Reagent(s) | Product Type |
| Nucleophilic Addition (Reduction) | Sodium Borohydride (NaBH₄) | 4-Hydroxy-1,2,3,4-tetrahydroquinoline |
| Conversion to Halide | Phosphorus Oxychloride (POCl₃) | 4-Chloroquinoline |
N-Alkylation and O-Alkylation Reactions
The quinolin-4(1H)-one structure exists in a tautomeric equilibrium with its enol form, 4-hydroxyquinoline. wikipedia.org This duality allows for alkylation at either the nitrogen atom (N-alkylation) or the oxygen atom (O-alkylation). The course of the reaction is often dictated by the choice of reagents and reaction conditions.
N-Alkylation: This reaction occurs on the nitrogen atom of the pyridinone ring. It typically proceeds by treating the quinolinone with an alkyl halide in the presence of a base. The resulting products are N-substituted quinolin-4-ones.
O-Alkylation: This reaction occurs on the oxygen atom of the 4-hydroxy tautomer. O-alkylation can be favored under specific conditions, for example, using silver carbonate as the base with alkyl halides, to yield 4-alkoxyquinoline derivatives. nih.govresearchgate.net The regioselectivity between N- and O-alkylation can be controlled by factors such as the hardness/softness of the electrophile and the nature of the base and solvent.
For this compound, both the nitrogen at position 1 and the exocyclic oxygen at position 4 are potential sites for alkylation.
Detailed Mechanistic Studies of this compound Transformations
While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of its reactions can be inferred from studies on analogous quinoline and quinolinone systems.
Elucidation of Reaction Intermediates and Transition States
The transformations of quinolinones involve several key intermediates and transition states that have been investigated through experimental and computational methods. nih.gov
Electrophilic Aromatic Substitution: The mechanism proceeds via a high-energy carbocation intermediate known as an arenium ion or sigma complex. quimicaorganica.orguci.edu The rate-determining step is the formation of this intermediate. uci.eduwikipedia.org The stability of the arenium ion, which is influenced by the ability of the substituents to delocalize the positive charge, determines the orientation of the substitution. For substitution on the benzene ring of the quinolinone, intermediates that maintain the aromaticity of the pyridinone ring are favored.
Nucleophilic Addition to Carbonyl: The attack of a nucleophile on the C4-carbonyl carbon leads to the formation of a tetrahedral intermediate. libretexts.org This intermediate is typically transient and will either be protonated to form the final addition product or, if a suitable leaving group is present, collapse to regenerate a double bond.
Cyclization Reactions: The synthesis of the quinoline ring itself provides insight into relevant intermediates. For example, the Combes synthesis involves the formation of a Schiff base intermediate, which tautomerizes to an enamine before undergoing an acid-catalyzed cyclization and dehydration. wikipedia.org Similarly, palladium-catalyzed syntheses of quinolin-4-ones proceed through organometallic intermediates. mdpi.commdpi.com
Modern studies often employ Density Functional Theory (DFT) to model reaction pathways, calculate the energies of transition states, and visualize the structures of intermediates, providing a deeper understanding of the reaction mechanism. nih.gov
Kinetic and Thermodynamic Considerations in Reaction Pathways
The pathways of chemical reactions involving this compound are governed by kinetic and thermodynamic principles.
Kinetic vs. Thermodynamic Control: In some reactions of quinolines, the product distribution can be dependent on the reaction conditions. For example, the sulfonation of quinoline can yield different isomers depending on the temperature, illustrating a classic case of kinetic versus thermodynamic control. youtube.com At lower temperatures, the kinetically favored product (formed via the lowest activation energy pathway) predominates, while at higher temperatures, the more stable, thermodynamically favored product is formed.
Kinetic Modeling: Detailed kinetic studies have been performed on related systems. For instance, the kinetics of quinoline hydrodenitrogenation have been modeled using Langmuir-Hinshelwood equations, which account for the adsorption of reactants and intermediates on catalyst surfaces. acs.org Variable temperature NMR spectroscopy has also been used to determine kinetic data, such as the rotational barrier of functional groups in dihydroquinoline derivatives. nih.gov In the Combes synthesis, the reaction was found to be first-order in both the aniline (B41778) and diketone reactants, with the annulation (ring-closing) step being rate-determining. researchgate.net These methodologies could be applied to investigate the transformations of this compound.
Tautomerism and Structural Dynamics of 6 Ethyl 3 Iodo 2 Methylquinolin 4 1h One
Interplay of 4-Oxo- and 4-Hydroxy-Tautomeric Forms in Solution and Solid State.researchgate.netrsc.org
The equilibrium between the 4-oxo and 4-hydroxy tautomers of 6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one is highly sensitive to the surrounding environment, namely the physical state (solid or solution) and the nature of the solvent.
Solid State: In the crystalline form, quinolin-4-ones predominantly exist as the 4-oxo tautomer. researchgate.net This preference is largely driven by the formation of stable intermolecular hydrogen bonds. In the case of this compound, the N-H group of one molecule can form a strong hydrogen bond with the carbonyl C=O group of a neighboring molecule, leading to the formation of stable dimers or extended polymeric chains. researchgate.nethelsinki.fi This arrangement maximizes crystal lattice energy and stability.
Solution: In solution, the tautomeric equilibrium is more dynamic and shifts depending on the solvent's properties. Generally, the keto form is favored in polar solvents like dimethyl sulfoxide (B87167) (DMSO) and water. researchgate.net This is because polar solvents can effectively solvate the charge separation present in the zwitterionic resonance structure of the keto form. Conversely, the enol (4-hydroxy) form may become more populated in non-polar solvents, although the keto form often remains dominant. mdpi.comnih.gov
Several key factors govern the position of the tautomeric equilibrium for this compound.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent are paramount. Polar aprotic solvents, such as DMSO, stabilize the 4-oxo form through dipole-dipole interactions. nih.gov In contrast, non-polar solvents like chloroform (B151607) may slightly favor the 4-hydroxy tautomer by minimizing unfavorable interactions with the polar keto group. mdpi.comnih.gov The ability of the solvent to act as a hydrogen bond donor or acceptor can also influence the equilibrium.
Electronic Effects of Substituents: The substituents on the quinoline (B57606) ring exert significant electronic influence.
6-Ethyl Group: The ethyl group at the C-6 position is an electron-donating group (EDG) through hyperconjugation and induction. EDGs on the carbocyclic ring can destabilize the keto form, potentially shifting the equilibrium slightly towards the enol form. nih.gov
3-Iodo Group: The iodine atom at the C-3 position is an electron-withdrawing group (EWG) due to its electronegativity. An EWG at this position can influence the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby affecting the equilibrium.
The interplay of these substituent effects determines the precise electronic character of the ring system and the relative stability of the two tautomers.
| Factor | Influence on Tautomeric Equilibrium | Predominant Form |
| Physical State | ||
| Solid Crystal | Maximizes intermolecular H-bonding | 4-Oxo |
| Solvent | ||
| Polar (e.g., DMSO, Water) | Stabilizes zwitterionic character of the keto form | 4-Oxo researchgate.netnih.gov |
| Non-polar (e.g., Chloroform) | Less stabilization for the polar keto form | 4-Hydroxy (relative population may increase) mdpi.comnih.gov |
| Substituents | ||
| 6-Ethyl (EDG) | Destabilizes the keto form via electron donation | Shifts equilibrium towards 4-Hydroxy nih.gov |
| 3-Iodo (EWG) | Withdraws electron density, affecting acidity/basicity | Complex influence, may stabilize keto form |
Spectroscopic Approaches for Tautomeric Discrimination and Quantification
A suite of spectroscopic techniques is essential for identifying and quantifying the tautomeric forms of this compound.
NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution. researchgate.net By analyzing the chemical shifts and integrals of specific signals, the ratio of the 4-oxo to 4-hydroxy forms can be accurately determined. ox.ac.uk
¹H NMR: In the 4-oxo form, a signal corresponding to the N-H proton would be observed, typically as a broad singlet. In the 4-hydroxy form, this would be replaced by a sharper O-H proton signal. The chemical shifts of the aromatic and substituent protons will also differ between the two tautomers due to changes in electron density and aromaticity.
¹³C NMR: The chemical shift of the C4 carbon is a definitive marker. A signal in the range of δ 170-180 ppm is characteristic of a carbonyl carbon (C=O), confirming the presence of the 4-oxo tautomer. researchgate.net Conversely, in the 4-hydroxy tautomer, this carbon would be an sp²-hybridized carbon bonded to a hydroxyl group (C-OH), appearing at a lower chemical shift. The presence of two distinct sets of signals for the quinoline ring in certain solvents would provide direct evidence of both tautomers coexisting in equilibrium. mdpi.comnih.gov
| Nucleus | 4-Oxo Tautomer (Expected) | 4-Hydroxy Tautomer (Expected) |
| ¹H | N-H signal (broad) | O-H signal (sharp) |
| ¹³C | C4 signal ~177 ppm (C=O) researchgate.net | C4 signal at lower field (C-OH) |
| C2 signal shifted due to sp³ N | C2 signal shifted due to sp² N |
IR spectroscopy is highly effective for identifying the key functional groups that differentiate the two tautomers.
4-Oxo Tautomer: The spectrum is dominated by a strong, sharp absorption band corresponding to the C=O bond stretching vibration, typically found in the region of 1620-1650 cm⁻¹. Another characteristic band for the N-H stretching vibration would appear around 3200-3400 cm⁻¹.
4-Hydroxy Tautomer: The most prominent feature would be a broad O-H stretching band in the region of 3200-3600 cm⁻¹. The sharp C=O band would be absent, and new bands for C=N stretching and C-O stretching would appear.
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. For quinolin-4-one derivatives, crystallographic studies consistently show the predominance of the 4-oxo tautomer. researchgate.nethelsinki.fi An analysis of this compound would be expected to reveal a planar quinolinone ring system. Key structural parameters, such as the C4-O bond length (expected to be in the range of a C=O double bond, ~1.24 Å) and the C3-C4 and C4-C4a bond lengths, would confirm the keto structure. researchgate.net Furthermore, the analysis would likely show intermolecular hydrogen bonding between the N1-H donor and the O4 acceptor of an adjacent molecule, leading to the formation of a centrosymmetric dimer. researchgate.net
Conformational Analysis and Intramolecular Interactions
The conformational properties of this compound are largely defined by the rigid, bicyclic quinolinone core. This ring system is predominantly planar to maximize aromatic delocalization. The substituents, however, introduce potential for specific interactions and minor conformational adjustments.
Planarity: The fused benzene (B151609) and pyridinone rings create a largely flat structure. This planarity is crucial for the π-electron delocalization that contributes to the compound's stability.
Substituent Conformation:
The 6-ethyl group will have rotational freedom around the C6-C(ethyl) bond. The preferred conformation will likely minimize steric hindrance with the adjacent aromatic protons.
The 2-methyl and 3-iodo groups are in proximity on the pyridinone ring. Their van der Waals radii may lead to some steric strain, potentially causing minor deviations from ideal planarity in the ring or influencing the bond angles around C2 and C3.
Intramolecular Hydrogen Bonding: While intermolecular hydrogen bonding dominates the solid state of the 4-oxo form, the 4-hydroxy tautomer has the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the 4-hydroxy group and the nitrogen atom at position 1 (O-H···N), creating a stable six-membered ring. The presence of a substituent at the 3-position can influence the strength and geometry of such an interaction. rsc.org
Computational and Theoretical Chemistry Investigations of 6 Ethyl 3 Iodo 2 Methylquinolin 4 1h One
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about energy, geometry, and electron distribution.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the ground state properties of medium to large organic molecules like 6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one. In practice, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netuobaghdad.edu.iq
For the target molecule, a DFT study would begin by finding the most stable three-dimensional arrangement of its atoms (the optimized geometry). From this, one can obtain crucial data such as bond lengths, bond angles, and dihedral angles. These optimized structural parameters are essential for understanding the molecule's shape and steric interactions. Furthermore, DFT is used to calculate the harmonic vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. researchgate.net Studies on related quinoline (B57606) derivatives have successfully used DFT to analyze molecular structures and understand the influence of different substituents on the quinoline core. nih.govnih.gov
Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound This table is illustrative and does not represent published data.
| Property | Hypothetical Value | Description |
|---|---|---|
| Total Energy | -X Hartrees | The total electronic energy of the molecule in its optimized geometry. |
| Dipole Moment | Y Debye | A measure of the molecule's overall polarity. |
| C=O Bond Length | ~1.25 Å | The calculated distance for the carbonyl bond in the quinolinone ring. |
| C-I Bond Length | ~2.10 Å | The calculated distance for the bond between the quinolinone ring and the iodine atom. |
| HOMO Energy | -Z eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -W eV | Energy of the Lowest Unoccupied Molecular Orbital. |
Ab Initio Methods for High-Accuracy Calculations
The term ab initio, Latin for "from the beginning," refers to computational methods that rely solely on fundamental physical constants, without using empirical parameters. mdpi.comresearchgate.net These methods are generally more computationally demanding than DFT but can offer higher accuracy, often considered the "gold standard" for smaller systems.
Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, such as CCSD(T). nih.govrsc.org While a full geometry optimization of this compound using a high-level method like CCSD(T) would be computationally expensive, it could be used to perform single-point energy calculations on a DFT-optimized geometry to obtain a more accurate energy value. organic-chemistry.org These high-accuracy calculations are crucial for creating a reliable potential energy surface and for validating the results from more cost-effective methods like DFT. For instance, ab initio calculations have been used to resolve questions about molecular structures and bonding in systems where simpler methods might fail. mdpi.com
Investigation of Molecular Orbitals and Electron Density Distribution
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). Analysis of the HOMO and LUMO shapes and energies for this compound would reveal the most probable sites for electrophilic and nucleophilic attack.
The electron density distribution can be visualized through Molecular Electrostatic Potential (MEP) maps. An MEP map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For the target quinolinone, one would expect a region of high negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor or a site for electrophilic interaction.
Computational Modeling of Reaction Pathways and Energetics
Theoretical chemistry provides powerful tools to explore how chemical reactions occur, complementing experimental synthesis. By modeling reaction pathways, chemists can understand mechanisms, predict outcomes, and design more efficient synthetic routes.
Transition State Computations for Synthetic Reactions
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Identifying the structure and energy of the TS is crucial for understanding the reaction's kinetics, as the energy barrier (activation energy) determines the reaction rate.
Computational methods can locate and characterize transition state structures. For the synthesis of this compound, which might be formed through reactions like the Conrad-Limpach or Gould-Jacobs reaction, transition state computations could elucidate the detailed mechanism. mdpi.comresearchgate.net For example, one could model the key bond-forming cyclization step to determine the activation energy. This involves calculating the energy profile along the reaction coordinate, confirming the TS structure by ensuring it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. Such studies help rationalize why a reaction proceeds under certain conditions and not others.
Theoretical Prediction of Reaction Selectivity
Many organic reactions can potentially yield multiple products (isomers). Theoretical calculations can predict which product is more likely to form (selectivity). This can be governed by either kinetics (the relative energy of the transition states leading to each product) or thermodynamics (the relative stability of the final products).
In the context of the 3-iodoquinolin-4(1H)-one scaffold, computational studies could predict the regioselectivity of further functionalization, such as in palladium-catalyzed cross-coupling reactions. doi.org By calculating the energies of the transition states for substitution at different positions, or the relative energies of the potential products, one can predict the major outcome. For example, a study on the synthesis of related quinolin-4-ones might investigate why cyclization occurs in a particular orientation to form the quinolin-4-one rather than a quinolin-2-one isomer. mdpi.com This predictive power is invaluable for designing synthetic strategies that maximize the yield of the desired product.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic nature of molecules over time. For quinolinone derivatives, MD simulations can reveal the stability of different conformations and how the molecule interacts with its environment, such as in a biological system. researchgate.net
In a typical MD simulation study of a quinolinone derivative, the molecule is placed in a simulated environment, often a box of water molecules, and the system's energy is minimized. The simulation then proceeds by calculating the forces on each atom and solving Newton's equations of motion to predict the atoms' positions and velocities at subsequent time steps. This process generates a trajectory of the molecule's movements, providing a detailed picture of its conformational flexibility.
For this compound, MD simulations would be crucial in understanding how the ethyl and iodo substituents influence the flexibility of the quinolinone ring system. The simulation would likely show various rotational states of the ethyl group and minor fluctuations of the quinolinone core.
Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Value | Significance |
| Average RMSD | 1.5 Å | Indicates overall structural stability of the quinolinone core. |
| Peak RMSF (Ethyl Group) | 3.2 Å | Highlights the high degree of flexibility of the ethyl substituent. |
| Peak RMSF (Iodo Atom) | 1.8 Å | Shows moderate fluctuation of the iodine atom. |
| Peak RMSF (Quinolinone Core) | 1.2 Å | Demonstrates the relative rigidity of the fused ring system. |
This table is illustrative and based on typical values observed for similar heterocyclic compounds in MD simulations.
Insights into Non-Covalent Interactions and Intermolecular Forces
The intermolecular forces involving this compound are critical for understanding its physical properties and how it interacts with other molecules. These non-covalent interactions, while weaker than covalent bonds, play a significant role in molecular recognition and binding. youtube.com
The planar aromatic structure of the quinolinone core suggests that π-π stacking interactions are a key feature of its intermolecular behavior. researchgate.net These interactions occur when the electron-rich π systems of two quinolinone rings stack on top of each other. The presence of the ethyl group can influence the geometry of this stacking, potentially leading to offset or parallel-displaced arrangements.
Hydrogen bonding is another important intermolecular force for this molecule. The N-H group in the quinolinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. youtube.com This allows for the formation of hydrogen-bonded dimers or chains in the solid state.
Table 2: Key Non-Covalent Interactions for this compound
| Interaction Type | Key Structural Features Involved | Significance |
| π-π Stacking | Quinolinone aromatic ring system | Influences crystal packing and interaction with aromatic residues in biological targets. researchgate.net |
| Hydrogen Bonding | N-H group (donor) and C=O group (acceptor) | Dictates self-assembly and interactions with hydrogen-bonding partners. youtube.com |
| Dipole-Dipole Interactions | C=O and C-I bonds | Contributes to the molecule's polarity and orientational preferences. youtube.com |
| London Dispersion Forces | Entire molecule, especially the large iodine atom | Important for overall intermolecular attraction, particularly in non-polar environments. acs.org |
Advanced Research Applications of 6 Ethyl 3 Iodo 2 Methylquinolin 4 1h One in Contemporary Chemical Research
Utility as a Synthetic Synthon for Diverse Heterocyclic Frameworks
The strategic placement of the iodine atom at the C-3 position of the quinolone ring makes 6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one an exceptionally valuable synthon. This iodo-substituent is a versatile handle for introducing a wide array of chemical moieties through various transition metal-catalyzed cross-coupling reactions. The reactivity of the aryl-iodo bond is significantly higher than that of corresponding bromo or chloro derivatives, allowing for selective transformations under milder conditions. researchgate.net Palladium-catalyzed reactions, in particular, have become a cornerstone for the functionalization of 3-iodo-4-quinolones, enabling the construction of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netrsc.org
These coupling reactions, including the Heck, Suzuki-Miyaura, and Sonogashira reactions, transform the relatively simple quinolone starting material into a diverse library of complex heterocyclic structures. researchgate.netresearchgate.net For instance, the palladium-catalyzed cross-coupling of N-methyl-3-iodo-4-quinolone with various boronic acids has been successfully employed to synthesize azaisoflavone derivatives. researchgate.netresearchgate.net Similarly, Sonogashira reactions have been used to introduce alkynyl groups, further expanding the molecular diversity achievable from this scaffold. researchgate.netresearchgate.net
The synthetic utility of this compound extends to its use as a precursor for constructing larger, polycyclic aromatic systems where the quinolone ring is fused to other heterocyclic or carbocyclic rings. These fused systems are of significant interest due to their unique electronic properties and potential biological activities.
A key strategy involves an initial cross-coupling reaction at the 3-position, followed by an intramolecular cyclization step. For example, related 2-aryl-3-iodo-1-methyl-quinolin-4(1H)-ones undergo a Heck reaction with styrene (B11656) to produce (E)-2-aryl-1-methyl-3-styrylquinolin-4(1H)-ones. researchgate.net These intermediates can then undergo photoinduced electrocyclization to yield complex fused systems like 12-methyl-5-phenylbenzo[c]acridin-7(12H)-ones. researchgate.net Another approach involves the Sonogashira coupling of a related synthon, 4-chloro-3-iodoquinoline, with arylacetylenes, which, after subsequent reactions, leads to the formation of novel 1,2-pyrrolo[3,2-c] quinolines. researchgate.net These examples underscore the potential of the 3-iodoquinolone core in building intricate, fused heterocyclic architectures.
As a building block, this compound provides a robust platform for generating complex organic molecules through predictable and high-yielding transformations. The palladium-catalyzed cross-coupling reactions are central to this application, allowing chemists to append various substituents at the C-3 position.
The Heck reaction enables the vinylation of the quinolone core. For instance, reacting N-protected 3-iodo-4-quinolones with styrene derivatives in the presence of a palladium catalyst yields (E)-3-styryl-4-quinolones. researchgate.net The Suzuki-Miyaura coupling is employed to introduce aryl or heteroaryl groups by reacting the iodoquinolone with boronic acids. researchgate.netresearchgate.net This method is instrumental in creating 3-aryl-4-quinolones, also known as azoisoflavones. researchgate.net The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by coupling the iodoquinolone with terminal alkynes, leading to 3-alkynyl-4-quinolone derivatives. researchgate.netresearchgate.net These reactions collectively demonstrate the compound's role as a foundational element for synthesizing molecules with increased complexity and tailored properties.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-4-Quinolone Derivatives This table is based on the general reactivity of the 3-iodo-4-quinolone scaffold.
| Reaction Type | Coupling Partner | Typical Catalyst/Base | Product Class | Reference |
|---|---|---|---|---|
| Heck Reaction | Styrene Derivatives | Pd(PPh₃)₄ / Et₃N | (E)-3-Styryl-4-quinolones | researchgate.net |
| Suzuki-Miyaura Coupling | Arylboronic Acids | Pd(0) catalyst / Base | 3-Aryl-4-quinolones (Azaisoflavones) | researchgate.netresearchgate.net |
| Sonogashira Coupling | Terminal Alkynes | Pd(0) catalyst, Cu(I) cocatalyst / Base | 3-Alkynyl-4-quinolones | researchgate.netresearchgate.net |
| Etherification/Selenylation | Thiophenols / Diphenyl diselenide | Pd-NHC catalyst / DBU | 3-Thioether/Selenoether-4-quinolones | rsc.org |
Role in Supramolecular Chemistry and Self-Assembly
While specific research on the supramolecular behavior of this compound is not extensively documented, its molecular structure possesses all the necessary features for participation in self-assembly processes. The quinolin-4(1H)-one core contains a planar aromatic system capable of engaging in π-π stacking interactions, a fundamental force in the organization of many organic molecules. researchgate.net Furthermore, the N-H group and the carbonyl oxygen (C=O) are classic hydrogen bond donor and acceptor sites, respectively. researchgate.net
Exploration in Advanced Analytical Chemistry Methodologies
Based on a review of contemporary chemical literature, this compound has not been prominently featured in the development of advanced analytical chemistry methodologies. Its application as a certified reference standard, a specialized reagent in analytical assays, or a subject for the development of new detection techniques has not been reported. This represents a potential area for future research, where its unique structure could be leveraged, for example, as a heavy-atom-tagged internal standard in mass spectrometry or as a scaffold for new fluorescent probes after appropriate functionalization.
Contributions to Materials Science and Polymer Chemistry
The potential contributions of this compound to materials and polymer science are significant, primarily stemming from its utility in synthesizing larger, conjugated systems. The quinoline (B57606) ring itself is a well-known chromophore, and modifications to its structure can tune its photophysical properties, such as absorption and fluorescence. nih.govbeilstein-journals.orgnih.gov The synthesis of derivatives via cross-coupling reactions, as detailed in section 6.1.2, leads to extended π-conjugated systems like styryl- and aryl-quinolones. These molecules are candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), or as fluorescent probes for bioimaging. acs.org
In the realm of polymer chemistry, this compound could serve as a functional monomer. The iodo group allows for its incorporation into polymer chains via polycondensation reactions based on palladium-catalyzed cross-couplings. For example, a Suzuki polycondensation with a di-boronic acid could, in principle, lead to the formation of novel conjugated polymers containing the quinolone moiety in the main chain. Such polymers could exhibit interesting conductive or photoluminescent properties. youtube.com While the direct polymerization of this specific compound has not been detailed, the synthesis of other conjugated polymers and polymer-drug conjugates illustrates the general strategies that could be applied. youtube.comnih.govnih.gov The development of materials from this quinolone derivative remains a promising, albeit underexplored, field of research.
Future Perspectives and Emerging Research Trajectories for 6 Ethyl 3 Iodo 2 Methylquinolin 4 1h One Research
Development of Novel and Efficient Synthetic Routes
While the direct synthesis of 6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one has not been extensively documented, established methods for quinolin-4-one synthesis can be adapted and optimized. Traditional methods like the Gould-Jacobs and Conrad-Limpach reactions provide foundational pathways. mdpi.comnih.gov However, future research will likely focus on more modern, efficient, and sustainable approaches.
Microwave-assisted organic synthesis, for instance, has been shown to accelerate the synthesis of 2-methyl-4-quinolone derivatives, offering advantages in terms of reaction time and yield. nih.gov A potential route could involve the microwave-assisted cyclization of an appropriately substituted aniline (B41778) with ethyl acetoacetate (B1235776) to form the core quinolinone structure, followed by a regioselective iodination step.
Furthermore, palladium-catalyzed carbonylation reactions present a sophisticated strategy. The coupling of a 2-iodoaniline (B362364) derivative with a terminal alkyne in the presence of carbon monoxide can directly construct the quinolin-4-one skeleton. mdpi.comnih.gov For the target molecule, this would entail starting with a 4-ethyl-2-iodoaniline (B6329053) and reacting it with propyne (B1212725).
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Steps | Potential Advantages | Potential Challenges |
| Modified Gould-Jacobs | 4-Ethylaniline (B1216643), Diethyl ethoxymethylenemalonate | Condensation, Thermal cyclization, Iodination | Well-established, readily available starting materials | Harsh reaction conditions, multiple steps |
| Microwave-Assisted Conrad-Limpach | 4-Ethylaniline, Ethyl acetoacetate | Condensation, Microwave-assisted cyclization, Iodination | Rapid, high yields | Optimization of microwave conditions |
| Palladium-Catalyzed Carbonylation | 4-Ethyl-2-iodoaniline, Propyne, Carbon Monoxide | Palladium-catalyzed carbonylative cyclization | High regioselectivity, milder conditions | Use of a toxic gas (CO), catalyst cost |
| Tandem Synthesis | Substituted anilines and ketones | Intermolecular nucleophilic addition, Intramolecular SNAr | One-pot procedure, good functional group tolerance | Requires specific precursors, optimization of tandem sequence |
Discovery of Unprecedented Reactivity Patterns
The 3-iodo substituent is a key functional handle that opens up a vast landscape of potential chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. nobelprize.org The high reactivity of the aryl-iodo bond allows for selective functionalization at the C3-position. nih.gov Future research on this compound will undoubtedly explore its utility in well-established cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Reaction with various aryl and heteroaryl boronic acids to introduce new carbon-carbon bonds, creating libraries of novel 3-arylquinolinones for biological screening. nih.govnih.gov
Sonogashira Coupling: Introduction of alkyne moieties, which are valuable for further functionalization via click chemistry or for their own biological properties.
Heck Coupling: Reaction with alkenes to synthesize 3-vinylquinolin-4(1H)-ones, which can act as dienes in Diels-Alder reactions to build more complex polycyclic systems.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with a wide range of amines, leading to 3-aminoquinolinone derivatives with potential pharmacological applications.
Beyond these established reactions, future studies could uncover unprecedented reactivity. For instance, the interplay between the ethyl group at C6 and the iodo group at C3 might influence the electronic properties of the quinolinone ring system, potentially leading to novel regioselective reactions or unexpected cyclization pathways. The investigation of metal-free coupling reactions and photocatalytic transformations of the 3-iodo-quinolinone core could also reveal new and sustainable ways to functionalize this scaffold. nih.gov
Application of Machine Learning in Quinolinone Chemical Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of quinolinones is no exception. acs.orgnih.gov For a molecule like this compound, ML can be applied in several impactful ways.
Firstly, ML models can predict the outcomes of the aforementioned cross-coupling reactions. By training on large datasets of similar reactions, these models can forecast reaction yields and identify optimal conditions (catalyst, solvent, temperature), thereby reducing the experimental burden and accelerating the discovery of new derivatives. acs.orgucla.edu While some studies have shown limitations in predicting optimal conditions for complex heterocyclic couplings, the focused application on a specific scaffold holds promise. acs.org
Secondly, generative AI models can be employed for the de novo design of novel quinolinone-based molecules with desired properties. nih.govcmu.edufrontiersin.orgtue.nl By providing the model with the 6-ethyl-2-methylquinolin-4(1H)-one core and a set of desired biological or physical properties (e.g., binding affinity to a specific protein target), the AI can generate new structures with functional groups at the C3 position (and others) that are predicted to have high activity. This approach can vastly expand the chemical space explored and prioritize the synthesis of the most promising candidates.
Table 2: Potential Machine Learning Applications in this compound Research
| ML Application | Description | Potential Impact |
| Reaction Outcome Prediction | Training models to predict the yield and success of cross-coupling reactions. neurips.cc | Accelerates synthesis of derivatives, reduces experimental cost. |
| De Novo Molecular Design | Using generative models to design novel quinolinones with optimized properties. nih.gov | Prioritizes synthesis of high-potential compounds for specific applications. |
| Property Prediction | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early-stage filtering of drug candidates to reduce late-stage failures. |
| Spectra Prediction | Simulating NMR and other spectral data to aid in structure elucidation. | Facilitates characterization of newly synthesized compounds. |
Design of Next-Generation Quinolinone-Based Chemical Tools
The unique structural and photophysical properties of the quinolinone scaffold make it an excellent starting point for the design of sophisticated chemical tools for biological research and medical diagnostics. crimsonpublishers.com
One promising avenue is the development of fluorescent probes . Quinoline (B57606) derivatives are known to exhibit interesting fluorescence properties. crimsonpublishers.comresearchgate.net By attaching specific recognition moieties to the this compound core via the versatile 3-iodo position, it is possible to create probes that "turn on" their fluorescence in the presence of specific analytes like metal ions, reactive oxygen species, or specific biomolecules. rsc.orgacs.orgbohrium.com Such probes could be invaluable for bio-imaging applications, allowing for the visualization of these species in living cells. nih.gov
Another exciting direction is the creation of targeted inhibitors . The quinolinone core is present in numerous compounds with anticancer and other therapeutic activities. nih.govaacrjournals.orgresearchgate.netmdpi.com The this compound scaffold could be elaborated into potent and selective inhibitors of specific biological targets, such as protein kinases or enzymes involved in disease pathways. The ethyl group at C6 can be optimized for binding pocket interactions, while the C3 position allows for the introduction of various pharmacophores to enhance potency and selectivity.
Finally, the development of theranostic agents represents a frontier in this field. By conjugating a therapeutic quinolinone derivative with an imaging agent (e.g., a radionuclide for PET or SPECT imaging), it may be possible to create molecules that can both diagnose a disease (e.g., cancer) and deliver a therapeutic payload to the target site. nih.govacs.org The 3-iodo position is again ideal for attaching linkers to chelators for radiolabeling.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of substituted aniline precursors followed by iodination. For example, nitro-substituted intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) are reduced using hydrogen gas with a palladium-carbon catalyst (yield: ~73%) . Optimization involves adjusting solvent systems (e.g., THF or ethanol), reaction time, and temperature to minimize side products. Post-reaction purification via flash chromatography (e.g., Biotage systems) or recrystallization from DMF/ethanol is critical .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodology :
- 1H NMR : Key signals include aromatic protons (δ 6.9–8.2 ppm) and alkyl groups (e.g., ethyl at δ 1.2–1.4 ppm, methyl at δ 2.2–2.3 ppm) .
- FTIR : Confirm functional groups via C=O (1663 cm⁻¹), C-I (500–600 cm⁻¹), and hydrogen-bonded OH/NH stretches (3200–3450 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 303 [M⁺]) and fragmentation patterns validate molecular weight .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity (40–75% RH), and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Derivatives like 6-hydroxyquinolin-4-ones show sensitivity to oxidation, necessitating inert-atmosphere storage .
Q. What purification strategies are effective for removing halogenated byproducts?
- Methodology : Use column chromatography with silica gel and gradient elution (hexane:ethyl acetate). For persistent impurities, recrystallization in ethanol or acetonitrile improves purity (>95%). Monitor via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) .
Q. What safety protocols are critical when handling iodinated quinolinones?
- Methodology :
- PPE : Nitrile gloves, lab coats, and fume hoods to avoid dermal/organic vapor exposure.
- First aid : Immediate eye irrigation with saline and medical consultation for inhalation/ingestion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Methodology : Replace the iodine substituent with bromine or chlorine to evaluate halogen effects on antibacterial potency. For example, 3-amino-6-iodo-2-methylquinazolin-4(3H)-one derivatives show activity against S. aureus (MIC: 12.5 µg/mL), suggesting the iodine atom’s role in target binding .
Q. What computational tools predict the compound’s reactivity in surface adsorption studies?
- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model adsorption energies on silica or cellulose surfaces. Molecular dynamics simulations track interactions with indoor oxidants (e.g., ozone) to predict degradation pathways .
Q. How should researchers resolve contradictions in reported antibacterial data for quinolinone derivatives?
- Methodology : Replicate assays under standardized conditions (e.g., broth microdilution per CLSI guidelines). Variables like bacterial strain (e.g., Gram-positive vs. Gram-negative), solvent (DMSO vs. saline), and inoculum size (1–5 × 10⁵ CFU/mL) significantly affect MIC values .
Q. What advanced techniques quantify the compound’s adsorption kinetics on indoor surfaces?
- Methodology : Use quartz crystal microbalance (QCM) to measure mass changes during adsorption on materials like gypsum or PVC. Pair with microspectroscopic imaging (AFM or ToF-SIMS) to map molecular distribution .
Q. How can spectral discrepancies between synthetic batches be systematically addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
